PKC-theta inhibitor 1 Demonstrates 65,333-Fold Selectivity for PKCθ Over PKCα vs. Sotrastaurin's 4.3-Fold Selectivity
In cell-free kinase assays, PKC-theta inhibitor 1 exhibits a Ki of 6 nM for PKCθ, with a selectivity ratio of 65,333 over PKCα (Ki = 1020 µM) [1]. In contrast, the pan-PKC inhibitor Sotrastaurin shows only 4.3-fold selectivity for PKCθ (Ki = 0.22 nM) over PKCα (Ki = 0.95 nM) . The >15,000-fold greater selectivity of PKC-theta inhibitor 1 for PKCθ relative to PKCα enables isoform-specific interrogation of T-cell receptor signaling without confounding inhibition of classical PKC isoforms.
| Evidence Dimension | Selectivity ratio for PKCθ over PKCα (Ki_PKCα / Ki_PKCθ) |
|---|---|
| Target Compound Data | Ki PKCθ = 6 nM, Ki PKCα = 1020 µM |
| Comparator Or Baseline | Sotrastaurin: Ki PKCθ = 0.22 nM, Ki PKCα = 0.95 nM |
| Quantified Difference | PKC-theta inhibitor 1: 65,333-fold; Sotrastaurin: 4.3-fold |
| Conditions | Cell-free kinase activity assay using recombinant PKC isoforms |
Why This Matters
High selectivity over PKCα reduces off-target effects and ensures that observed phenotypes are attributable to PKCθ inhibition, critical for mechanistic studies and drug target validation.
- [1] Collier PN, et al. ACS Med Chem Lett. 2019;10(7):1055-1061. Ki values: PKCθ 6 nM, PKCδ 392 µM, PKCα 1020 µM. View Source
